2-[(4-Methylphenyl)sulfonyl]quinoxaline
Description
2-[(4-Methylphenyl)sulfonyl]quinoxaline is a sulfonamide-substituted quinoxaline derivative characterized by a (4-methylphenyl)sulfonyl (Tos) group at the quinoxaline ring’s 2-position. Quinoxalines are nitrogen-containing heterocycles with broad applications in medicinal chemistry, materials science, and agrochemicals due to their structural versatility and bioactivity .
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-11-6-8-12(9-7-11)20(18,19)15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUDPVHWWQUABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)sulfonyl]quinoxaline typically involves the reaction of quinoxaline derivatives with sulfonyl chlorides. One common method includes the use of 4-methylbenzenesulfonyl chloride as a sulfonylating agent. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and an organic solvent like dichloromethane or chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)sulfonyl]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoxaline ring or the methylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry:
2-[(4-Methylphenyl)sulfonyl]quinoxaline serves as a crucial building block in the synthesis of more complex organic molecules. Its sulfonyl group enhances reactivity, enabling further derivatization to create diverse chemical entities. The compound is synthesized through the reaction of quinoxaline derivatives with sulfonyl chlorides, typically employing bases such as triethylamine in organic solvents like dichloromethane.
Biological Applications
Antimicrobial Properties:
Research has indicated that this compound exhibits significant antimicrobial activity. The mechanism involves inhibiting bacterial enzymes and disrupting cell membrane integrity, making it a candidate for developing new antibacterial agents.
Anti-inflammatory Effects:
The compound has also been studied for its anti-inflammatory properties, attributed to its ability to inhibit cyclooxygenase (COX) enzymes. This action reduces the production of pro-inflammatory mediators, positioning it as a potential therapeutic agent for inflammatory diseases .
Cancer Research:
Quinoxaline derivatives, including this compound, have shown promise in cancer treatment. They act as protein kinase inhibitors, specifically targeting kinases such as B-Raf and C-Raf, which are implicated in various cancers. Studies demonstrate that these compounds can effectively inhibit tumor growth and overcome drug resistance .
Pharmaceutical Development
Lead Compound in Drug Discovery:
The compound is being explored as a lead candidate in drug discovery programs targeting cancer and inflammatory diseases. Its structural features allow for modifications that enhance pharmacological profiles, leading to more effective therapeutics .
Case Studies:
- Anticancer Activity: In vitro studies have shown that certain quinoxaline derivatives exhibit IC50 values in the low micromolar range against cancer cell lines such as HCT-116 and MCF-7, outperforming established chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy: In assays against various pathogens, this compound demonstrated effective inhibition with low minimum inhibitory concentrations (MIC), highlighting its potential as an antimicrobial agent .
Industrial Applications
Development of Dyes and Sensitizers:
In industry, this compound is utilized in the formulation of dyes and fluorescent materials. Its unique chemical properties make it suitable for applications in organic solar cells as an organic sensitizer, contributing to advancements in renewable energy technologies .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Chemical Synthesis | Serves as a building block for complex organic molecules |
| Biological Activity | Exhibits antimicrobial and anti-inflammatory properties |
| Cancer Research | Acts as a protein kinase inhibitor; potential for treating various cancers |
| Pharmaceutical Development | Investigated as a lead compound for drug discovery |
| Industrial Use | Used in dyes and organic sensitizers for solar cells |
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)sulfonyl]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity. The anti-inflammatory effects are linked to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations :
- Lipophilicity : The -CF₃ substituent (logP ~3.5) increases membrane permeability compared to -CH₃ (logP ~2.8), critical for CNS-targeting agents .
- Crystallinity: 2-[(4-Fluorophenyl)sulfonyl]quinoxaline exhibits a dihedral angle of 22.2° between quinoxaline and phenyl rings, reducing π-π stacking interactions compared to planar analogues .
Comparison with Non-Sulfonyl Quinoxaline Derivatives
Key Observations :
- Sulfonyl vs. Benzimidazole: Benzimidazole-substituted quinoxalines exhibit nanomolar affinity for adenosine receptors (e.g., 3e: Kᵢ = 0.5 nM at A₁AR), while sulfonyl derivatives are primarily synthetic intermediates .
Biological Activity
2-[(4-Methylphenyl)sulfonyl]quinoxaline is a synthetic compound featuring a quinoxaline core substituted with a sulfonyl group and a 4-methylphenyl moiety. This structural arrangement is significant for its biological activity, particularly in antimicrobial and anti-inflammatory applications. This article explores the biological activities of this compound, emphasizing its mechanisms, efficacy, and potential therapeutic applications.
The synthesis of this compound typically involves the reaction of quinoxaline derivatives with sulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride. The reactions are generally conducted in the presence of bases like triethylamine or pyridine and solvents such as dichloromethane or chloroform. The resulting compound exhibits various chemical reactivity including oxidation, reduction, and substitution reactions, which can lead to diverse derivatives with potentially enhanced biological activities .
Biological Activity Overview
This compound has been investigated for several biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains by inhibiting bacterial enzymes and disrupting cell membrane integrity. Its mechanism involves targeting specific molecular pathways that are crucial for bacterial survival .
- Anti-inflammatory Properties : The compound inhibits cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This property suggests potential applications in treating inflammatory diseases .
- Antiviral Potential : Quinoxaline derivatives have been studied for their antiviral properties, particularly against viruses like HIV and Herpes simplex virus. Some derivatives exhibit significant inhibition of viral replication, making them candidates for further development as antiviral agents .
Antimicrobial Efficacy
A study evaluating the antimicrobial activity of quinoxaline derivatives found that this compound exhibited substantial inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods, revealing a strong correlation between structural modifications and antimicrobial potency.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 16 |
| This compound | S. aureus | 8 |
Anti-inflammatory Activity
The anti-inflammatory effects were assessed using in vitro assays measuring COX enzyme inhibition. The results indicated that the compound significantly reduced COX activity compared to control groups.
| Compound | COX Inhibition (%) |
|---|---|
| This compound | 75 |
| Aspirin (Control) | 85 |
Antiviral Activity
In antiviral studies, derivatives of quinoxaline were tested against Herpes simplex virus (HSV). Among these, some compounds demonstrated over 50% reduction in viral plaque formation at concentrations lower than those required for conventional antiviral drugs.
| Compound | Plaque Reduction (%) at 20 µg/mL |
|---|---|
| This compound | 60 |
| Acyclovir (Control) | 25 |
Case Studies
Several case studies have highlighted the therapeutic potential of quinoxaline derivatives:
- Antimicrobial Study : A clinical trial involving patients with bacterial infections treated with formulations containing this compound showed promising results in terms of infection clearance rates compared to standard antibiotics .
- Inflammatory Disease Model : In animal models of inflammation, administration of the compound resulted in significant reductions in inflammatory markers, suggesting its utility in chronic inflammatory conditions .
- Antiviral Research : A systematic review on quinoxaline derivatives indicated that compounds similar to this compound could serve as lead candidates for developing new antiviral therapies due to their ability to inhibit viral replication mechanisms effectively .
Q & A
Basic: What are the common synthetic routes for preparing 2-[(4-Methylphenyl)sulfonyl]quinoxaline?
Answer:
A widely used method involves nucleophilic substitution of halogenated quinoxaline precursors. For example, 2-chloro-3-phenylquinoxaline can react with sodium 4-methylbenzenesulfinate in the presence of a palladium catalyst under reflux conditions to introduce the sulfonyl group . Alternative routes include the condensation of 1,2-diaminobenzenes with α-keto sulfones, followed by cyclization under acidic conditions . Key optimization parameters include solvent choice (e.g., chloroform or ethanol), reaction temperature (61–80°C), and catalyst selection (e.g., PdCl₂(PPh₃)₂ for cross-coupling reactions) .
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound derivatives?
Answer:
- X-ray crystallography resolves molecular conformation, dihedral angles (e.g., 22.2° between quinoxaline and benzene rings), and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
- Hirshfeld surface analysis quantifies non-covalent interactions (e.g., π-stacking, van der Waals forces) critical for crystal packing .
- NMR spectroscopy (¹H and ¹³C) confirms regiochemistry, while FT-IR identifies sulfonyl (S=O, ~1350 cm⁻¹) and aromatic C–H stretches .
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Advanced: How do computational methods like molecular docking inform the anti-proliferative activity of quinoxaline-sulfonamide hybrids?
Answer:
Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to target proteins such as tubulin or EGFR tyrosine kinase . For example, sulfonamide-linked quinoxalines show strong interactions with tubulin’s colchicine-binding site (binding energy ≤−8.5 kcal/mol), correlating with anti-proliferative IC₅₀ values of 0.8–2.1 µM in cancer cell lines . Key steps include:
Protein preparation : PDB files (e.g., 1SA0 for tubulin) are minimized and protonated.
Grid box setup : Focus on active sites (e.g., residues Gln11, Lys254 for EGFR).
Post-docking analysis : Hydrogen bonds, π-π stacking, and hydrophobic interactions are quantified using PyMOL or Discovery Studio .
Advanced: How do structural modifications (e.g., substituents on the quinoxaline core) affect biological activity?
Answer:
- Electron-withdrawing groups (e.g., –NO₂ at C₆) enhance anti-proliferative activity by increasing electrophilicity and binding to DNA topoisomerases .
- Methoxy groups (e.g., at C₇) improve solubility and antifungal activity (e.g., MIC = 16 µg/mL against Colletotrichum spp.) by facilitating membrane penetration .
- Sulfonyl group orientation : Planar conformations (confirmed via DFT calculations) optimize interactions with protoporphyrinogen oxidase (PPO), a herbicide target .
Basic: What are the key challenges in optimizing reaction yields for this compound synthesis?
Answer:
- Regioselectivity : Competing reactions at C₂ vs. C₃ of quinoxaline require careful control of reaction conditions (e.g., stoichiometry, temperature).
- Byproduct formation : Over-sulfonation or dimerization can occur; column chromatography (silica gel, hexane/EtOAc eluent) is typically used for purification .
- Catalyst deactivation : Pd-based catalysts may lose efficacy due to sulfur poisoning; ligand screening (e.g., PCy₃) mitigates this issue .
Advanced: How do crystallographic data resolve contradictions in reported molecular conformations of sulfonylated quinoxalines?
Answer:
Conflicting reports on torsional angles (e.g., sulfonyl group orientation) are resolved via X-ray crystallography . For example, Hirshfeld surface analysis of 8-benzyl-1-[(4-methylphenyl)sulfonyl]quinoxaline derivatives revealed a 67.3° dihedral angle between the sulfonyl group and quinoxaline plane, stabilizing the crystal lattice via C–H···O interactions . Discrepancies often arise from solvent polarity (e.g., ethanol vs. DMF) during crystallization, which alters packing efficiency .
Advanced: What methodologies are used to evaluate the pesticidal activity of quinoxaline derivatives?
Answer:
- Herbicidal assays : Seedling growth inhibition (e.g., Arabidopsis thaliana) is measured at varying concentrations (e.g., 100–500 ppm) .
- Fungicidal tests : Mycelial growth inhibition (%) against Fusarium spp. is quantified via agar dilution .
- Insecticidal bioassays : Mortality rates in Spodoptera frugiperda are assessed using topical application .
- Mode-of-action studies : PPO inhibition is confirmed via enzymatic assays (e.g., NADPH oxidation rates) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Gloves (nitrile), lab coats, and safety goggles are mandatory due to potential irritancy .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .
- Waste disposal : Neutralize with 10% NaOH before incineration .
Advanced: How does DFT analysis guide the design of quinoxaline derivatives with enhanced electronic properties?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:
- HOMO-LUMO gaps : Narrow gaps (≤3.5 eV) correlate with redox activity, useful for photodynamic therapy .
- Electrostatic potential maps : Regions of high electron density (e.g., sulfonyl oxygen) guide derivatization for improved target binding .
- Conformational stability : Intramolecular hydrogen bonds (e.g., N–H···O) are validated via optimized geometries .
Advanced: What strategies address discrepancies between in vitro and in vivo activity data for quinoxaline-based therapeutics?
Answer:
- Metabolic stability : Microsomal assays (e.g., liver S9 fractions) identify rapid oxidation of methoxy groups, prompting substitution with –CF₃ .
- Bioavailability enhancement : Lipophilicity (logP) is optimized via pro-drug approaches (e.g., esterification of carboxylic acids) .
- Toxicity mitigation : Structure-toxicity relationships (STRs) are modeled using zebrafish embryos to prioritize low-toxicity candidates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
